![molecular formula C13H20N2O3 B601914 N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide CAS No. 1391053-09-0](/img/structure/B601914.png)
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide
Overview
Description
“N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” is a chemical compound with the molecular formula C13H20N2O3 . It is an impurity of Levocetirizine .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” consists of a benzyl group attached to an acetamide group, which is further linked to a diethoxyamine group .Physical And Chemical Properties Analysis
“N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide” is a solid compound with a molecular weight of 252.32 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins within a complex biological sample .
Synthesis of A2A Adenosine Receptor Agonists
It serves as an intermediate in the synthesis of alkynylaryladenines , which are potent A2A adenosine receptor agonists . These agonists have potential therapeutic applications in treating conditions like Parkinson’s disease by modulating the action of adenosine in the brain.
Inhibitors of Cathepsin S
The compound is involved in the creation of functionalized N-arylaminoethyl amides . These amides act as noncovalent inhibitors of cathepsin S , an enzyme implicated in various pathological processes, including autoimmune diseases .
properties
IUPAC Name |
N-benzyl-2-[2-(2-hydroxyethylamino)ethoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-8-6-14-7-9-18-11-13(17)15-10-12-4-2-1-3-5-12/h1-5,14,16H,6-11H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOFVHKPHPZUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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